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Compound of Interest |

Compound Name: H-Tyr-lys-thr-OH
CAS No.: 155943-09-2
Cat. No.: B123416
. J

Technical Deep Dive: The Tyr-Lys-Thr (YKT)
Tripeptide

Biological Function, Pharmacokinetics, and Therapeutic Potential

Executive Summary

The Tyr-Lys-Thr (YKT) tripeptide represents a distinct class of bioactive oligopeptides with
significant potential in oncology and drug delivery. Unlike non-specific protein hydrolysates, the
isolated YKT sequence exhibits targeted biological activity, specifically as a ligand for hormone
receptors (androgen, estrogen, progesterone) and the Epidermal Growth Factor Receptor
(EGFR).

This guide analyzes the YKT peptide’s transition from a theoretical structural motif to a
therapeutic candidate. Key functional attributes include its high affinity for the hPEPT1
transporter—guaranteeing oral bioavailability—and its intrinsic cytotoxicity against prostate
(Mat-LyLu), breast (MCF-7), and cervical (HeLa) cancer lines. Furthermore, recent
advancements in chitosan and poly(e-caprolactone) nano-encapsulation have overcome
stability challenges, positioning YKT as a viable lead for non-small molecule
chemotherapeutics.

Physicochemical & Molecular Profile
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The biological efficacy of YKT is dictated by its unique side-chain chemistry, balancing aromatic

hydrophobicity with cationic charge.

Property

Specification

Biological Implication

Sequence

Tyrosine - Lysine - Threonine

Amphiphilic structure allowing
membrane interaction and

receptor docking.

Molecular Weight

~424.49 g/mol

Low MW facilitates rapid
transport via solute carriers
(SLC15A1).

Charge (pH 7.4)

Net Positive (+1)

The Lysine (

-amino) group enhances
electrostatic interaction with
anionic cell membranes and
DNA.

Tyrosine provides aromatic

Hydrophobicity Mixed stacking capability; Threonine
confers H-bonding potential.
Susceptible to
aminopeptidases; requires C-

Stability Moderate (Protease sensitive) terminal amidation or nano-

encapsulation for in vivo

longevity.

Biological Mechanisms of Action
Receptor Modulation & Cytotoxicity

Research utilizing molecular docking and in vitro cytotoxicity assays indicates that YKT acts as

a multi-target modulator. Its structural conformation allows it to occupy the ligand-binding

domains (LBD) of nuclear hormone receptors and receptor tyrosine kinases.

o EGFR Inhibition: YKT binds to the ATP-binding pocket or allosteric sites of EGFR, potentially
inhibiting downstream MAPK/ERK signaling pathways essential for tumor proliferation.
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e Hormone Receptor Interaction: High binding affinity observed with Androgen (AR), Estrogen
(ER), and Progesterone (PR) receptors suggests a mechanism of competitive antagonism,
disrupting hormone-driven cancer cell growth.

Pharmacokinetics: The hPEPT1 Gateway

A critical advantage of YKT is its recognition by the Peptide Transporter 1 (hPEPT1/SLC15A1).
Unlike larger biologics requiring injection, YKT is actively transported across the intestinal
epithelium.

e Mechanism: Proton-coupled symport.
 Implication: High predicted oral bioavailability.

» Kinetics: YKT shows a fluorescence increase at low concentrations in transport assays,
indicative of substrate translocation.

Pathway Visualization

The following diagram illustrates the dual mechanism of YKT: active transport via hPEPT1
followed by intracellular receptor interference.
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Caption: YKT uptake via hPEPT1 and subsequent multi-target inhibition of oncogenic signaling
pathways.

Experimental Protocols

To ensure reproducibility in investigating YKT's function, the following protocols for synthesis
and bioactivity assessment are recommended.

Solid-Phase Peptide Synthesis (SPPS) of YKT

Standard Fmoc chemistry is preferred to prevent racemization.

Reagents:

e Resin: Wang resin (0.5-0.8 mmol/g loading).

e Amino Acids: Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH.
e Coupling Agents: HBTU/HOBTt or DIC/Oxyma.

Workflow:

Resin Swelling: DCM for 30 min.

e Loading: Couple Fmoc-Thr(tBu)-OH to resin (C-terminus).

o Deprotection: 20% Piperidine in DMF (2 x 10 min).

e Coupling Cycle:
o Activate Fmoc-AA (3 eq) with HBTU (3 eq) and DIPEA (6 eq).
o React for 45-60 min.
o Wash with DMF (3x) and DCM (3x).

e Cleavage: TFA/TIS/H20 (95:2.5:2.5) for 2-3 hours.

o Precipitation: Cold diethyl ether.
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 Purification: RP-HPLC (C18 column), Acetonitrile/Water gradient.

Cytotoxicity Assay (MTT Protocol)

Validates the anticancer potential against MCF-7 or Hela lines.

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h.

o Treatment: Add YKT peptide (dissolved in media/PBS) at concentrations: 1, 10, 50, 100, 200

M.

e |ncubation: 24 to 48 hours at 37°C, 5% CO2.
e Labeling: Add 10

L MTT reagent (5 mg/mL). Incubate 4h.

e Solubilization: Remove media, add DMSO (100

L) to dissolve formazan crystals.

e Quantification: Measure Absorbance at 570 nm.

e Analysis: Calculate IC50 using non-linear regression.

Nano-Encapsulation Workflow

To improve stability and bioavailability.
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Phase 1: Preparation

Dissolve YKT in Aqueous Phase
Dissolve Polymer (PCL/Chitosan) in Organic Phase

Phase 2: Emulsification

Sonication/Homogenization
(Formation of W/O or O/W emulsion)

Phase 3: Solidification

Solvent Evaporation
Nanoparticle Collection via Centrifugation

Click to download full resolution via product page

Caption: General workflow for encapsulating YKT in polymeric nanoparticles to enhance
stability.

Therapeutic Potential & Future Directions
Oncology

The primary application of YKT lies in hormone-dependent cancers. The docking data
suggesting interaction with Androgen and Estrogen receptors positions YKT as a potential
peptide-based alternative to small molecule antagonists (e.g., Tamoxifen, Bicalutamide),
potentially with fewer off-target metabolic side effects due to its natural amino acid composition.
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Drug Delivery Systems

Because YKT is a substrate for hPEPT1, it can be used as a prodrug moiety. Conjugating
poorly absorbed drugs to the YKT sequence (specifically the N-terminus) could enhance their
oral uptake via the hPEPT1 transporter, after which intracellular peptidases would release the
active payload.

Limitations

» Proteolytic Stability: The native YKT sequence is rapidly degraded by serum proteases.
Future development must focus on cyclization, D-amino acid substitution, or the nano-
delivery systems described above to ensure clinical viability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Biological function of the Tyr-lys-thr peptide sequence].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123416#biological-function-of-the-tyr-lys-thr-peptide-
sequence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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